molecular formula C6H9ClF3N3 B2801012 [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride CAS No. 1989793-30-7

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride

Cat. No.: B2801012
CAS No.: 1989793-30-7
M. Wt: 215.6
InChI Key: XURDLLWSWYPYCN-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a fluorinated heterocyclic amine salt. The compound features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 5-position with a methanamine moiety, forming a hydrochloride salt. The trifluoroethyl group introduces strong electron-withdrawing effects, while the protonated amine enhances water solubility. This structure is typical of bioactive molecules targeting central nervous system receptors or enzymes where fluorination improves metabolic stability and membrane permeability .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-5(3-10)1-2-11-12;/h1-2H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURDLLWSWYPYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. The trifluoroethyl group is known for enhancing the pharmacological profile of compounds, particularly in terms of metabolic stability and bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C₆H₉ClF₃N₃
  • Molecular Weight : 215.60 g/mol
  • CAS Number : 91658701

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing trifluoroethyl groups can modulate enzyme activity and receptor interactions effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential use in treating various diseases.
  • Receptor Modulation : It has been suggested that such compounds may act as ligands for specific receptors, influencing cellular signaling pathways.

Antiparasitic Activity

A study focusing on related pyrazole derivatives indicated that modifications to the pyrazole ring could enhance antiparasitic activity. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining efficacy against parasites like Plasmodium falciparum .

CompoundEC₅₀ (μM)Solubility (μM)Metabolic Stability (CL int μL/min/mg)
Compound A0.395555
Compound B0.0101523

Anticancer Activity

Preliminary studies have shown that similar compounds exhibit cytotoxic effects in cancer cell lines. For instance, a derivative demonstrated better cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor cells .

Cell LineIC₅₀ (μM)Mechanism of Action
FaDu (hypopharyngeal)<10Induction of apoptosis
A549 (lung cancer)<5Inhibition of cell proliferation

Case Studies

  • Malaria Model : In a mouse model infected with P. berghei, a closely related compound showed a significant reduction in parasitemia at doses around 40 mg/kg. This suggests that similar structural modifications could yield effective treatments for malaria .
  • Cancer Therapy : A recent investigation into trifluoroethyl-containing compounds indicated that they could enhance the efficacy of existing cancer therapies through synergistic effects when combined with other agents .

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group in this compound enhances its pharmacological properties, making it a candidate for various therapeutic applications:

Anticancer Agents

Research has indicated that compounds containing trifluoromethyl groups can exhibit increased potency against cancer cells. The presence of the pyrazole ring may enhance interactions with biological targets involved in cancer progression. For instance, studies have shown that similar pyrazole derivatives can inhibit specific kinases implicated in tumor growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Trifluoromethyl groups are known to increase lipophilicity, which can enhance the ability of the molecule to penetrate microbial membranes. Preliminary studies have indicated that related compounds show activity against various bacterial strains .

Neurological Disorders

The incorporation of trifluoromethyl groups has been linked to improved binding affinities for neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression, where modulation of serotonin receptors is crucial .

Material Science Applications

Beyond medicinal chemistry, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride has potential uses in material science:

Polymer Chemistry

The unique properties of this compound can be utilized in the synthesis of advanced polymers. Its ability to influence the physical properties of polymers can lead to materials with enhanced thermal stability and resistance to solvents .

Coatings and Surface Modifications

Due to its fluorinated nature, this compound may be employed in developing coatings that require hydrophobic characteristics and chemical resistance. Fluorinated coatings are particularly useful in environments where corrosion resistance is essential .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ResearchMDPI Study on Trifluoromethyl DrugsEnhanced potency against cancer cell lines due to structural modifications.
Antimicrobial TestingJournal of Medicinal ChemistryExhibited significant activity against Gram-positive bacteria strains.
Neurological StudiesNeuropharmacology ReviewPotential efficacy in modulating serotonin receptors for anxiety treatment.
Polymer DevelopmentPolymer Science JournalImproved thermal stability observed in fluorinated polymer composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole/Triazole Rings

a) [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine Hydrochloride
  • Structure : Pyrazole with 1-methyl and 3-difluoromethyl groups; methanamine at position 3.
  • Key Differences: Fluorine Count: Two fluorine atoms (vs. three in the target compound). Substituent Position: Difluoromethyl at position 3 (vs. trifluoroethyl at position 1).
b) [1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
  • Structure : Triazole ring with 1-methyl and 5-trifluoromethyl groups; methanamine at position 3.
  • Key Differences: Heterocycle: Triazole (vs. Fluorine Position: Trifluoromethyl at position 5 (vs. trifluoroethyl at position 1). Impact: Triazoles exhibit distinct pharmacokinetic profiles due to increased metabolic stability but may reduce solubility compared to pyrazoles .

Variations in Fluorinated Alkyl Chains

a) 3-(tert-Butyl)-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
  • Structure: Pyrazole with 1-trifluoroethyl and 3-tert-butyl groups; amine at position 5 (non-salt form).
  • Salt Form: Lack of hydrochloride may decrease aqueous solubility compared to the target compound .
b) {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine Hydrochloride
  • Structure : Oxadiazole core with trifluoroethyl and phenyl groups; methanamine hydrochloride.
  • Key Differences :
    • Heterocycle : Oxadiazole (vs. pyrazole) with different electronic properties (e.g., stronger electron deficiency).
    • Fluorine Position : Trifluoroethyl on oxadiazole may enhance metabolic resistance but reduce bioavailability due to higher lipophilicity .

Physicochemical Properties and Fluorine Effects

Compound Name Molecular Formula Molecular Weight Fluorine Atoms Heterocycle Key Substituents pKa (Predicted)
Target Compound C7H10ClF3N3 ~228.6* 3 Pyrazole 1-Trifluoroethyl, 5-methanamine ~7.1†
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine HCl C6H10ClF2N3 177.29 2 Pyrazole 3-Difluoromethyl, 1-methyl ~7.8†
[1-Methyl-5-(trifluoromethyl)-1H-triazol-4-yl]methanamine HCl C5H8ClF3N4 216.59 3 Triazole 5-Trifluoromethyl, 1-methyl ~6.9†
3-(tert-Butyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine C9H13F3N3 220.22 3 Pyrazole 1-Trifluoroethyl, 3-tert-butyl ~8.2‡

*Estimated based on analogous structures; †Predicted using Hammett constants for fluorine substituents ; ‡Non-salt form.

Key Observations

Fluorine Content : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects than difluoromethyl or trifluoromethyl groups, lowering amine pKa and enhancing solubility in acidic environments .

Heterocycle Choice : Pyrazoles generally offer better solubility than triazoles or oxadiazoles due to reduced aromaticity and hydrogen-bond acceptor count .

Salt Form : Hydrochloride salts (e.g., target compound) improve bioavailability compared to free bases, critical for oral administration .

Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder target binding, whereas linear chains (e.g., trifluoroethyl) optimize steric compatibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors followed by trifluoroethylation. Key steps:

  • Cyclization : Use 1,3-diketones or hydrazine derivatives under acidic conditions to form the pyrazole core .
  • Trifluoroethylation : React with 2,2,2-trifluoroethyl iodide/bromide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Salt Formation : Precipitate the hydrochloride salt using HCl gas or concentrated HCl in ethanol/methanol .
  • Purity Control : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor purity (>95%). Recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the pyrazole ring (δ 6.5–7.5 ppm for pyrazole protons) and trifluoroethyl group (δ 4.0–4.5 ppm for -CH2CF3). ¹⁹F NMR detects CF3 signals near δ -70 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calculated for C7H10ClF3N3: 252.05 g/mol) and fragments (e.g., loss of HCl) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and confirms protonation of the methanamine group .

Q. What are the key structural features influencing its reactivity?

  • Answer :

  • Pyrazole Ring : Electron-deficient due to N-heteroatoms, enabling nucleophilic substitution at the 5-position .
  • Trifluoroethyl Group : Enhances lipophilicity (logP ~1.8) and metabolic stability via steric hindrance .
  • Methanamine Hydrochloride : Protonated amine facilitates salt formation and improves aqueous solubility (∼15 mg/mL in PBS) .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoroethylation without side-product formation?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to enhance nucleophilicity of the pyrazole nitrogen. Avoid protic solvents to prevent hydrolysis .
  • Catalysis : Add KI (1 eq) to promote halide exchange in trifluoroethyl iodide reactions .
  • Temperature Control : Maintain 60–70°C; higher temperatures risk decomposition of the trifluoroethyl group .
  • Work-Up : Extract unreacted reagents with ethyl acetate and neutralize with NaHCO3 before HCl precipitation .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The trifluoroethyl group shows hydrophobic interactions in ATP-binding pockets .
  • MD Simulations : GROMACS/AMBER simulations (100 ns) assess stability of ligand-protein complexes. Focus on fluorine-protein van der Waals contacts .
  • QSAR : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values in enzyme inhibition assays .

Q. How do structural analogs with varying fluorination patterns compare in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace trifluoroethyl with difluoromethyl or pentafluoropropyl groups via analogous alkylation .
  • Bioactivity Screening : Test analogs in cytotoxicity assays (e.g., MTT) against cancer cell lines (IC50 values). The trifluoroethyl derivative shows 3–5× higher potency than non-fluorinated analogs due to enhanced membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes; trifluoroethyl reduces CYP450-mediated oxidation compared to ethyl analogs .

Contradictions and Resolutions

  • Contradiction : recommends ethanol for salt formation, while suggests methanol.

    • Resolution : Methanol yields faster precipitation, but ethanol produces larger crystals for XRD. Choice depends on downstream applications .
  • Contradiction : Computational models ( ) predict stronger fluorine-protein interactions than experimental data ().

    • Resolution : Include solvent effects (e.g., PBS) in simulations to better match assay conditions .

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